C-Azetidin-2-yl-methylamine hydrochloride
Overview
Description
C-Azetidin-2-yl-methylamine hydrochloride is a chemical compound with the CAS Number: 1187932-56-4 . It has a molecular weight of 122.6 and its IUPAC name is 2-azetidinylmethanamine hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3,5H2;1H . The InChI key is HTEYBNSFFCOHQA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 122.6 and its molecular formula is C4H11ClN2 .Scientific Research Applications
Antileishmanial Activity
A study on the synthesis and antileishmanial activity of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones showed marked improvement in anti-parasitic activity, with some compounds displaying activity comparable to the clinically used drug, amphotericine B (Singh et al., 2012).
Antidepressant and Nootropic Agents
Research involving the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted potential antidepressant and nootropic effects. Notably, specific compounds exhibited the highest antidepressant activity and significant nootropic activity in mice (Thomas et al., 2016).
Antimicrobial Activity
A study on the synthesis, characterization, and in vitro antimicrobial screening of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Reactivity and Synthesis
Research on the synthesis and reactivity of 2-aryl-3,3-dichloroazetidines highlighted the potential for generating a variety of azetidinone derivatives through different chemical reactions, contributing to the versatile applications of these compounds in medicinal chemistry (Dejaegher et al., 2002).
Antibacterial and Antifungal Properties
Another study on the synthesis, antimicrobial, and brine shrimps lethality assays of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones reported significant biological activity, showcasing the antibacterial and antifungal potential of azetidin-2-ones (Singh et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
azetidin-2-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYBNSFFCOHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-23-6 | |
Record name | 2-Azetidinemethanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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